N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide
Description
Properties
IUPAC Name |
N-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-oxo-2-phenylquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O4/c1-15(24(32)29-27-14-16-12-19(26)22(31)21(13-16)34-2)30-23(17-8-4-3-5-9-17)28-20-11-7-6-10-18(20)25(30)33/h3-15,31H,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRACOWSRGGTVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C(=C1)Br)O)OC)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H18BrN3O4 |
| Molecular Weight | 436.28 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that quinazoline-based compounds exhibit significant anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- PC3 (prostate cancer)
- HT-29 (colon cancer)
In a study examining similar quinazolinone derivatives, compounds demonstrated IC50 values ranging from 10 μM to 40 μM across these cell lines, indicating their potential effectiveness in inhibiting tumor growth .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Quinazoline derivatives have been shown to possess antibacterial and antifungal activities. For instance, certain derivatives have been reported to exhibit significant inhibition against Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- DNA Interaction: Potential binding to DNA could interfere with replication and transcription processes.
- Cell Signaling Modulation: It may alter cell signaling pathways that regulate cell survival and apoptosis .
Case Studies
Several studies have explored the biological activities of quinazoline derivatives similar to the compound :
- Cytotoxicity Studies: A series of quinazolinone hybrids were synthesized and tested for their cytotoxic effects on MCF-7 and PC3 cells, revealing promising results with some compounds achieving IC50 values as low as 10 μM .
- Antimicrobial Screening: Derivatives were evaluated for their antimicrobial efficacy against various pathogens, showing notable activity against both bacterial and fungal strains .
Scientific Research Applications
Medicinal Chemistry
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide has been investigated for its anticancer properties . Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms, including:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
Case Study : A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives, demonstrating that modifications at the benzylidene position significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-231) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial applications. The presence of the bromine atom and hydroxyl group may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Case Study : Research has indicated that similar hydrazone derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests showed that derivatives with halogen substitutions had improved efficacy compared to their non-halogenated counterparts .
Enzyme Inhibition
The compound could act as an enzyme inhibitor, particularly in pathways associated with cancer and infectious diseases. The hydrazone linkage is known to interact with active sites of various enzymes.
Mechanism of Action :
- Binding to enzyme active sites , potentially blocking substrate access.
Material Science
Due to its unique chemical structure, this compound may also find applications in developing new materials, such as:
- Polymeric materials : Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Modifications
Preparation Methods
Formation of the Carboxylic Acid Precursor
The quinazolinone core is synthesized by cyclocondensation of anthranilic acid with a β-keto ester. For example, anthranilic acid reacts with ethyl acetoacetate in pyridine to yield 2-phenyl-4-quinazolinone . Subsequent alkylation at the N3 position is achieved using propargyl bromide in the presence of a base (e.g., K₂CO₃), forming 3-(prop-2-yn-1-yl)-2-phenylquinazolin-4(3H)-one .
Conversion to Acyl Chloride
The carboxylic acid derivative 3-(prop-2-yn-1-yl)-2-phenylquinazolin-4(3H)-one-2-propanoic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. This step is critical for enhancing reactivity toward nucleophilic substitution.
Hydrazinolysis
The acyl chloride is reacted with excess hydrazine hydrate (80%) in dry benzene under reflux for 5 hours. The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield the hydrazide intermediate:
\text{Yield: 85%; m.p. 178–180°C; } \lambda_{\text{max}} \text{(UV): 270 nm; IR (KBr): } \nu = 3250 \, (\text{N-H}), 1660 \, (\text{C=O}), 1610 \, (\text{C=N}) \, \text{cm}^{-1}
Preparation of 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde
Bromination of Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is brominated using bromine (Br₂) in acetic acid at 0–5°C. The reaction selectively substitutes the aromatic ring at the 5-position, yielding 5-bromovanillin .
Demethylation and Protection
The methoxy group at the 3-position is demethylated using HBr in acetic acid, followed by reprotection with methyl iodide (CH₃I) in the presence of K₂CO₃ to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde .
Condensation to Form the Hydrazone Schiff Base
Reaction Conditions
The hydrazide intermediate (1 mmol) and aldehyde (1 mmol) are refluxed in absolute ethanol (20 mL) with a catalytic amount of glacial acetic acid (0.5 mL) for 6–8 hours. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1).
Workup and Purification
The crude product is filtered, washed with cold ethanol, and recrystallized from a methanol/water mixture (3:1) to yield the title compound as a pale-yellow solid:
\text{Yield: 72%; m.p. 210–212°C; IR (KBr): } \nu = 3220 \, (\text{O-H}), 1635 \, (\text{C=N}), 1590 \, (\text{C=O}) \, \text{cm}^{-1}
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Troubleshooting
-
Low Hydrazide Reactivity : Ensure complete conversion to the acyl chloride by extending SOCl₂ reflux time to 4 hours.
-
Aldehyde Oxidation : Store the aldehyde under inert atmosphere to prevent oxidation to the carboxylic acid.
-
By-Product Formation : Use freshly distilled ethanol to minimize esterification side reactions.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with a hydrazide precursor to form the hydrazone intermediate.
- Step 2: Cyclization with a quinazolinone derivative under acidic or basic conditions to form the final product.
- Optimization Parameters:
- Solvents: Ethanol or methanol for solubility and reaction efficiency .
- Catalysts: Acetic acid or p-toluenesulfonic acid to accelerate cyclization .
- Temperature: Controlled reflux (70–90°C) to prevent side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies proton environments and carbon frameworks (e.g., methoxy at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .
- 2D NMR (COSY, HSQC) resolves complex coupling in the quinazolinone and hydrazide moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C28H24BrN5O4) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing .
Q. What in vitro models are suitable for initial screening of biological activity?
- Antimicrobial Activity:
- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity:
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Anti-inflammatory Potential:
- COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Methodology:
- Synthesize analogs with substitutions (e.g., replacing Br with Cl, modifying methoxy to ethoxy) .
- Compare bioactivity data to pinpoint essential groups.
- Example Findings:
- Bromo substituent: Enhances antitumor activity by increasing electrophilicity .
- Methoxy group: Improves solubility but may reduce binding affinity to hydrophobic targets .
- Tools: Statistical analysis (e.g., PCA) to correlate structural features with activity .
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular Docking:
- Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II) or receptors .
- Validate with MD simulations (GROMACS) to assess binding stability .
- Quantum Chemical Analysis:
- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps .
- ADMET Prediction: SwissADME or pkCSM to estimate pharmacokinetics .
Q. How can contradictions in biological activity data across studies be resolved?
- Potential Causes:
- Variability in compound purity (e.g., residual solvents affecting assays) .
- Differences in cell line sensitivity or culture conditions .
- Solutions:
- Standardization: Use HPLC-purified batches (>98% purity) for assays .
- Reproducibility: Cross-validate findings in multiple models (e.g., 2D vs. 3D cell cultures) .
- Meta-Analysis: Pool data from independent studies to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
